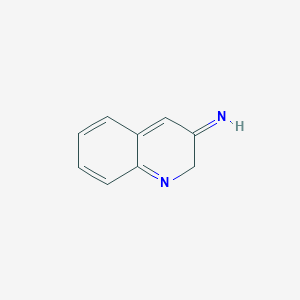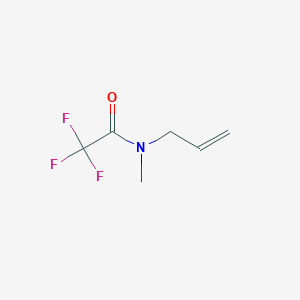
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide is a fluorinated acetamide derivative. It is known for its unique chemical properties, which include resistance to acids and bases, and its ability to undergo nucleophilic substitution reactions . This compound is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of trifluoroacetic acid with N-methyl-N-(prop-2-en-1-yl)amine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of N-methyl-N-(prop-2-en-1-yl)amine: This can be synthesized by reacting prop-2-en-1-amine with methyl iodide in the presence of a base.
Reaction with Trifluoroacetic Acid: The N-methyl-N-(prop-2-en-1-yl)amine is then reacted with trifluoroacetic acid under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a corresponding carboxylic acid.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its stability and reactivity make it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used as a solvent and intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the N-methyl and prop-2-en-1-yl groups.
N-Methyltrifluoroacetamide: Similar but lacks the prop-2-en-1-yl group.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of the prop-2-en-1-yl group.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide is unique due to its combination of the trifluoromethyl group, N-methyl group, and prop-2-en-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
179404-69-4 |
|---|---|
Formule moléculaire |
C6H8F3NO |
Poids moléculaire |
167.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-methyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C6H8F3NO/c1-3-4-10(2)5(11)6(7,8)9/h3H,1,4H2,2H3 |
Clé InChI |
MUGKBQBGCOPQKP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
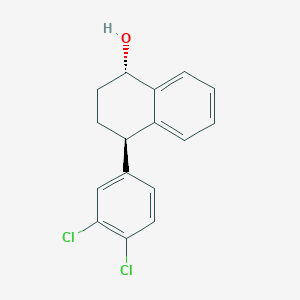
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)

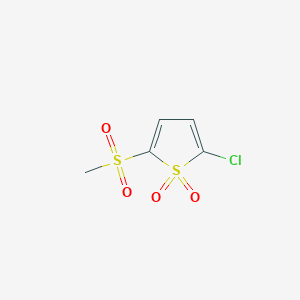

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
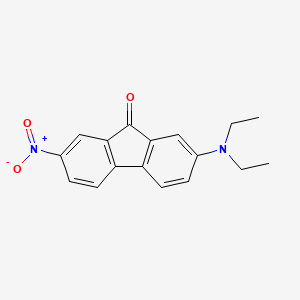
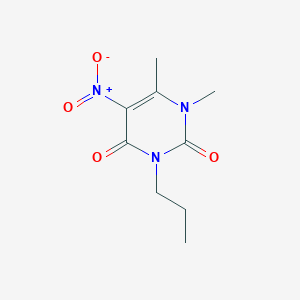
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)


